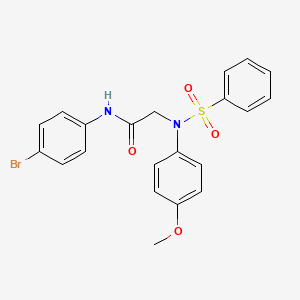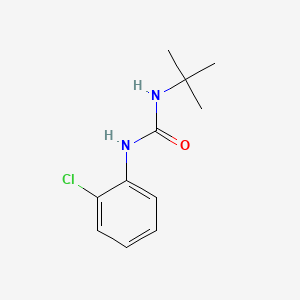
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was discovered by Bristol-Myers Squibb and is a potent and selective inhibitor of the receptor tyrosine kinase, fibroblast growth factor receptor 4 (FGFR4).
Wirkmechanismus
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide binds to the ATP-binding pocket of FGFR4 and inhibits its activity. This leads to downstream effects on cell proliferation, survival, and migration. The precise mechanism of action is still being studied, but it is believed to involve the inhibition of several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent antitumor activity in preclinical models of cancer. It has also been studied for its potential in treating other diseases, such as metabolic disorders and liver fibrosis. In addition to its effects on FGFR4, it may also have off-target effects on other kinases and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potency and selectivity for FGFR4. This makes it a valuable tool for studying the role of FGFR4 in cancer and other diseases. However, its off-target effects and potential toxicity must be carefully considered in experimental design.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer. Another area is the investigation of its potential in treating metabolic disorders and liver fibrosis. Finally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials include 4-bromoaniline, 4-methoxybenzaldehyde, and phenylsulfonyl chloride. The synthesis process has been optimized to produce high yields of the final product with good purity.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. FGFR4 is overexpressed in many types of cancer, including hepatocellular carcinoma, breast cancer, and lung cancer. Inhibition of FGFR4 has been shown to reduce tumor growth and metastasis in preclinical models.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-28-19-13-11-18(12-14-19)24(29(26,27)20-5-3-2-4-6-20)15-21(25)23-17-9-7-16(22)8-10-17/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCRKAMDMXURFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6042504.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6042506.png)

![2-[(3-iodobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6042525.png)
![2-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6042532.png)
![ethyl 2-[({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B6042539.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-methyl-1-naphthamide](/img/structure/B6042542.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042556.png)

![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6042565.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-pyrrolidinyl]-5-methylisoxazole](/img/structure/B6042579.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6042581.png)
![2-[(2,6-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6042582.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B6042585.png)